4-Chloro-5-fluoropyridine-2,3-diamine
Description
4-Chloro-5-fluoropyridine-2,3-diamine is a heterocyclic aromatic compound featuring a pyridine ring substituted with chlorine at position 4, fluorine at position 5, and amino groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of chlorine and fluorine influence the reactivity of the amino groups, enabling participation in condensation, cyclization, and cross-coupling reactions .
Properties
Molecular Formula |
C5H5ClFN3 |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
4-chloro-5-fluoropyridine-2,3-diamine |
InChI |
InChI=1S/C5H5ClFN3/c6-3-2(7)1-10-5(9)4(3)8/h1H,8H2,(H2,9,10) |
InChI Key |
RQVZSFHUPPUGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridine-2,3-diamine typically involves the nucleophilic substitution reactions of chlorinated and fluorinated pyridines. One common method includes the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoropyridine-2,3-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where nucleophiles replace the chlorine or fluorine atoms.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring.
Coupling Reactions: These are used to form more complex molecules by linking the pyridine ring with other aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium fluoride in solvents like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
4-Chloro-5-fluoropyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
2-Chloro-5-fluoropyridine-3,4-diamine (A113626)
- Structural Differences: Chlorine at position 2 and amino groups at positions 3 and 4 (vs. chlorine at 4 and amines at 2,3 in the parent compound).
- Similarity Score : 0.87 .
2-Chloro-5-fluoro-4-pyridinamine (A281509)
- Structural Differences: Single amino group at position 4 (vs. two amines in the parent compound).
- Impact : Reduced capacity for forming hydrogen bonds or participating in multi-step syntheses requiring diamines.
- Similarity Score : 0.81 .
5-Chloro-2,3-difluoropyridine
Substituted Pyridines with Complex Substituents
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12)
Benzene-Based Diamines
2-Methylbenzene-1,3-diamine (m-TDA)
Anticancer Potential
- Benzo[g]quinoxaline Derivatives: While structurally distinct, naphthalene-2,3-diamine-based compounds (e.g., compound 3 in ) exhibit potent cytotoxicity against MCF-7 breast cancer cells via apoptosis induction. The presence of diamines in these derivatives suggests that 4-Chloro-5-fluoropyridine-2,3-diamine could be explored for similar mechanisms, though its pyridine core may alter target affinity .
Anti-HIV Activity
- Cyclen/Cyclam Macrocycles: highlights macrocycles with pyridine-linked polyamines showing anti-HIV-1 activity. The parent compound’s amino groups could theoretically mimic these polyamine motifs, but its smaller size may limit macrocycle-like binding efficiency .
Data Table: Key Structural and Functional Comparisons
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